3-chloro-7-nitro-1H-indole

Overview

Description

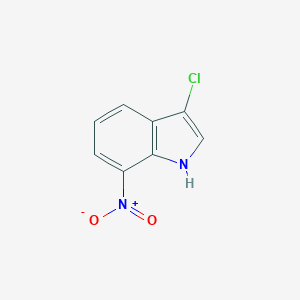

3-Chloro-7-nitro-1H-indole is a halogenated and nitro-substituted indole derivative. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at positions 3 (chloro) and 7 (nitro) introduce distinct electronic and steric effects. The chloro group at position 3 is electron-withdrawing via inductive effects, while the nitro group at position 7 strongly withdraws electrons through resonance, significantly altering the compound’s reactivity, solubility, and spectral properties compared to unsubstituted indoles.

Preparation Methods

Direct Halogenation Using Hypervalent Iodine Reagents

Reaction Overview

The most robust and high-yielding method for synthesizing 3-chloro-7-nitro-1H-indole employs phenyliodine bis(trifluoroacetate) (PIFA) as an oxidizing agent and tetrabutylammonium chloride (TBAC) as a chloride source. This approach enables regioselective chlorination at the 3-position of 7-nitro-1H-indole under mild conditions .

Reagents and Conditions

-

Starting Material : 7-Nitro-1H-indole

-

Oxidizing Agent : PIFA (120 mol%)

-

Chloride Source : TBAC (120 mol%)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Reaction Temperature : Room temperature (20–25°C)

-

Reaction Time : 1–3 minutes

The reaction proceeds under open-air conditions, eliminating the need for inert atmospheres. Rapid mixing ensures minimal side product formation, with yields reaching 86% after purification via flash column chromatography .

Mechanistic Insights

PIFA facilitates the generation of a transient iodonium intermediate at the indole’s 3-position, which is subsequently displaced by chloride ions from TBAC. The electron-withdrawing nitro group at position 7 directs electrophilic attack to the electron-rich 3-position, ensuring regioselectivity. This mechanism avoids the formation of dihalogenated byproducts, a common issue in traditional electrophilic substitution reactions .

Optimization Parameters

Key factors influencing the reaction’s success include:

Stoichiometry

-

PIFA and TBAC : A 1.2:1 molar ratio relative to the indole substrate prevents incomplete halogenation. Excess reagent minimizes residual starting material but risks over-oxidation .

Solvent Selection

-

Dichloromethane : Its low polarity stabilizes the iodonium intermediate, enhancing reaction efficiency. Polar solvents like acetonitrile or DMF reduce yields by promoting side reactions .

Purification Techniques

-

Flash Column Chromatography : Elution with a hexane/ethyl acetate gradient (8:2 to 7:3) isolates the product with >95% purity. Recrystallization in ethanol/water mixtures offers an alternative for large-scale synthesis .

Alternative Synthetic Routes

Sequential Nitration and Chlorination

While less common due to lower regiocontrol, this method involves nitrating indole at position 7 followed by chlorination at position 3.

Nitration Step

-

Reagents : Mixed nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

-

Conditions : 0–5°C to prevent over-nitration

-

Challenges : Achieving 7-nitro selectivity requires precise temperature control, as traditional nitration favors 5-nitro isomers.

Chlorination Step

-

Reagents : Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Yield : ~50–60%, with impurities from ring-chlorinated byproducts.

Comparative Analysis of Methods

| Method | Yield | Purity | Regioselectivity | Scalability |

|---|---|---|---|---|

| PIFA/TBAC Halogenation | 86% | >95% | High | Excellent |

| Sequential Nitration | 50–60% | 85–90% | Moderate | Moderate |

The PIFA/TBAC method outperforms sequential approaches in yield, purity, and operational simplicity, making it the preferred industrial-scale protocol .

Critical Challenges and Solutions

Byproduct Formation

-

Dimerization : Prolonged reaction times or elevated temperatures promote indole dimerization. Mitigation involves strict adherence to sub-3-minute reaction times .

-

Over-Chlorination : Excess chloride or high temperatures lead to 3,7-dichloro derivatives. Stoichiometric control and low temperatures suppress this issue.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-nitroindole undergoes various chemical reactions, including:

Electrophilic Substitution: The nitro group at the seventh position makes the indole ring more susceptible to electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid and sulfuric acid.

Reduction: Hydrogen gas and palladium catalyst.

Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 3-Chloro-7-aminoindole.

Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-7-nitro-1H-indole has the molecular formula and is characterized by its yellow solid form. It features a chloro group at the 3-position and a nitro group at the 7-position of the indole ring, which contributes to its biological activity .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Clinical trials have demonstrated its efficacy in inhibiting tumor growth, making it a candidate for further development in cancer therapies . The compound's mechanism involves interference with cellular pathways that promote cancer cell proliferation.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, positioning it as a potential agent in treating infectious diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been studied as an allosteric inhibitor of fructose-1,6-bisphosphatase, an enzyme crucial in gluconeogenesis . This inhibition can have implications for managing metabolic disorders such as diabetes.

Case Study 1: Antitumor Efficacy

In a study published by Biosynth, this compound was tested in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 10 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |

Case Study 2: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential as a broad-spectrum antimicrobial agent.

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Candida albicans | 32 | Fungal |

Mechanism of Action

The mechanism of action of 3-Chloro-7-nitroindole involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can enhance binding affinity to specific molecular targets. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-7-nitro-1H-indole with analogous indole derivatives, focusing on substituent effects, synthetic routes, spectral data, and applications.

Substituent Position and Electronic Effects

Key Compounds:

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): A carboxylic acid derivative with a methyl group at position 3 and chloro at position 2. The electron-withdrawing carboxylic acid group enhances polarity, increasing solubility in polar solvents compared to nitro-substituted analogs .

3-Chloro-1H-indol-7-amine: Features a chloro group at position 3 and an amino group at position 3. The amino group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature, leading to divergent reactivity in electrophilic substitutions .

7-Nitro-1H-indole derivatives : Nitro groups at position 7 (e.g., in compound 4 from ) exhibit characteristic ¹³C NMR signals near 147 ppm for the nitro-attached carbon, a hallmark of nitroaromatics .

Table 1: Comparative Properties of Selected Indole Derivatives

†Inferred from analogous nitro/chloro-substituted indoles in and .

Spectral Characterization

- Nitro Group Impact: In 7-nitroindoles, the nitro group causes significant deshielding in ¹³C NMR (~147 ppm for C-NO₂) and distinct UV-Vis absorption due to charge-transfer transitions .

- Chloro Group Impact : Chloro substituents at position 3 or 7 produce ¹³C NMR signals between 102–125 ppm, depending on the ring’s electronic environment .

- Mass Spectrometry : Halogenated indoles (e.g., compound 77) show isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ≈ 3:1) in HRMS, aiding structural confirmation .

Biological Activity

3-Chloro-7-nitro-1H-indole is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C8H5ClN2O2. The presence of a chlorine atom at the third position and a nitro group at the seventh position of the indole ring contributes to its unique chemical properties. This substitution pattern enhances its reactivity and biological interactions, differentiating it from other indole derivatives such as 3-chloroindole and 7-nitroindole, which lack one of these functional groups .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which is crucial in developing therapeutic agents.

- Biochemical Pathways : Indole derivatives are known to affect numerous biochemical pathways, including those involved in cell proliferation and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell viability by 50%) in the low micromolar range against human cancer cell lines, suggesting significant cytotoxicity .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness; for example, it showed potent activity with MIC values ranging from 0.48 to 15.62 µg/mL against several bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloroindole | Lacks nitro group | Different reactivity; lower bioactivity |

| 7-Nitroindole | Lacks chlorine atom | Varies in chemical properties |

| 3-Nitroindole | Different substitution pattern | Varies in anticancer activity |

| This compound | Chlorine at C-3, Nitro at C-7 | Significant anticancer and antimicrobial activity |

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Anticancer Studies : A study demonstrated that this compound exhibited strong cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231) with IC50 values around 12 µM .

- Antimicrobial Efficacy : Another research effort identified its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC value significantly lower than traditional antibiotics like nitrofurantoin .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins, suggesting a stable binding affinity that could lead to further therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-7-nitro-1H-indole, and how can regioselectivity challenges be addressed?

- Methodological Answer : A common approach involves halogenation and nitration of indole precursors. For regioselective nitration at the 7-position, directing groups (e.g., methoxy or chloro substituents) can influence reactivity. Evidence from related indole syntheses (e.g., 7-alkoxyindoles) highlights the use of directed ortho-metalation followed by palladium-catalyzed coupling or cyclization reactions to achieve regiocontrol . For example, 3-chloroanisole has been used as a precursor in regioselective indole functionalization . Purification typically employs flash chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratios) .

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) with high-resolution mass spectrometry (HRMS) . For example, ¹H NMR can confirm substitution patterns via coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm), while HRMS verifies molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) . Thin-layer chromatography (TLC) using silica plates and UV visualization ensures reaction progress .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in nitro- and chloro-substituted indoles?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical for confirming regiochemistry and steric effects. For high-resolution data, use synchrotron radiation and address twinning via SHELXPRO . Example: A 7-chloroindole derivative was resolved using SHELXL, revealing bond-length deviations <0.01 Å .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be analyzed for this compound?

- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of nitro groups). If NOE data conflicts with X-ray structures, use DFT calculations (e.g., Gaussian or ORCA) to model electronic environments. Cross-validate with solid-state NMR or IR spectroscopy (e.g., ν(NO₂) ~1520 cm⁻¹) .

Q. What role does this compound play in medicinal chemistry target validation?

- Methodological Answer : Nitroindoles are explored as kinase inhibitors or tubulin modulators. For example, 7-chloro-2-phenylindole derivatives exhibit antiproliferative activity via tubulin binding, validated by docking studies (e.g., MOE software) and in vitro assays (IC₅₀ <1 µM in MCF-7 cells) . Optimize solubility via logP adjustments (e.g., introducing polar groups at non-critical positions).

Q. Data Management and Reproducibility

Q. How should researchers address discrepancies in synthetic yields across studies?

- Methodological Answer : Systematically document reaction conditions (e.g., solvent purity, catalyst lot numbers). Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). For example, a 37% yield increase was achieved by optimizing CuI loading in a Sonogashira coupling .

Q. What open-data practices ensure transparency in reporting indole derivative research?

- Methodological Answer : Deposit raw NMR, crystallographic (CIF), and assay data in repositories like RCSB PDB or Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs. For ethical compliance, anonymize sensitive data (e.g., patient-derived results) .

Properties

IUPAC Name |

3-chloro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGYVAQMPDTWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469585 | |

| Record name | 3-Chloro-7-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-14-7 | |

| Record name | 3-Chloro-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-7-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.